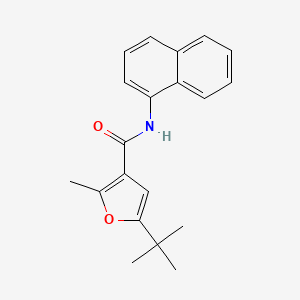

![molecular formula C20H16N2O2S B5535841 cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that belongs to a class of organic compounds involving chromene and thiazole derivatives. These compounds are known for their varied chemical and physical properties, and potential applications in different fields of science.

Synthesis Analysis

The synthesis of related chromene and thiazole derivatives typically involves reactions of key precursors like benzothiazole, phenols, and various bromides. For instance, a series of benzylbenzo[d]thiazol-ylidene derivatives were synthesized using 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions (Nassiri, 2023). Additionally, photoreactions using cyclohexane and acetonitrile as solvents have been employed for synthesizing chromenone derivatives, indicating diverse methods for creating complex structures in these compound classes (Kaur et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by fused ring systems involving chromene and thiazole units. The structural complexity and conformational dynamics of such molecules are often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was elucidated using X-ray crystallography, revealing insights into its conformation and spatial arrangement (Kour et al., 2014).

Chemical Reactions and Properties

The chemical properties of cyclohexylidene derivatives involve reactions like Michael addition, cyclization, and condensation reactions. These compounds often participate in multi-component reactions, exhibiting high reactivity due to the presence of multiple functional groups. A study highlighted the synthesis of chromene derivatives through a tandem Michael addition-cyclization reaction (Ding & Zhao, 2010).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety, showcasing its versatility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Mekky & Sanad, 2019).

Antiproliferative and Anticancer Activities

Research on heterocyclic compounds derived from cyclohexane-1,4-dione, including those related to the compound of interest, has indicated promising antiproliferative and anticancer activities. These compounds were evaluated against several cancer cell lines, suggesting potential utility in the development of new anticancer therapies (Mohareb & Abdo, 2022).

Antimicrobial Applications

Studies have also explored the antimicrobial potential of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a cyclohexylidene moiety. These compounds exhibited promising results against various bacterial and fungal strains, highlighting their significance in addressing antimicrobial resistance (Darwish et al., 2014).

Antioxidant Properties

Research into the antioxidant activity of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which includes compounds related to cyclohexylidene derivatives, has found that certain derivatives show antioxidant activity comparable to ascorbic acid. This suggests potential applications in developing antioxidant therapies or supplements (El‐Mekabaty, 2015).

Targeting Viral Infections

Compounds derived from cyclohexane-1,4-dione, including tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, have been investigated for their potential to inhibit SARS-CoV-2 main protease, indicating possible applications in the development of treatments for COVID-19 and other viral infections (Mohareb & Abdo, 2021).

Propriétés

IUPAC Name |

2-cyclohexylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c21-11-16(13-6-2-1-3-7-13)19-22-17(12-25-19)15-10-14-8-4-5-9-18(14)24-20(15)23/h4-5,8-10,12H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDSZTVBHERTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)